molecular formula C27H32O15 B038634 Cassiaside C CAS No. 119170-52-4

Cassiaside C

Cat. No.: B038634
CAS No.: 119170-52-4
M. Wt: 596.5 g/mol
InChI Key: GBGJNKYTLIUCMX-UHFFFAOYSA-N
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Description

Cassiaside C is a natural compound found in the seeds of Cassia obtusifolia, a plant commonly used in traditional Chinese medicine. This compound is a flavonoid glycoside and is known for its potent antioxidant and anti-inflammatory properties . This compound has gained attention due to its potential health benefits and therapeutic applications.

Scientific Research Applications

Cassiaside C has shown promise in several scientific research applications due to its unique properties:

Mechanism of Action

Target of Action

Cassiaside C, a naphthopyrone isolated from the seed of Cassia tora , primarily targets the formation of advanced glycation end products (AGEs) . AGEs are proteins or lipids that become glycated after exposure to sugars, and they are implicated in various pathological conditions, including diabetes and aging-related diseases .

Mode of Action

This compound exerts its effects by inhibiting the formation of AGEs . It also suppresses the expression of inducible nitric oxide synthase and cyclooxygenase-2, both of which are upregulated in lipopolysaccharide (LPS)/interferon (IFN)-γ-treated cells . Furthermore, it downregulates the phosphorylation of nuclear factor kappa B , a key regulator of immune responses, thereby modulating the inflammatory response.

Biochemical Pathways

This compound affects several biochemical pathways. It suppresses LPS/IFN-γ-induced expression of hypoxia-inducible factor (HIF)-1α, pyruvate dehydrogenase kinase 1, and lactate dehydrogenase A . These proteins are involved in the regulation of glycolysis, a metabolic pathway that converts glucose into pyruvate. This compound also downregulates the phosphoinositide 3-kinases (PI3K)/AKT/mammalian target of rapamycin complex 1 (mTORC1) signaling pathway , which plays a crucial role in cellular growth, proliferation, and survival.

Pharmacokinetics

Its impact on bioavailability is suggested by its ability to modulate various biochemical pathways and cellular processes .

Result of Action

As a result of its action, this compound attenuates enhanced glycolysis and lactate production, but rescues diminished oxidative phosphorylation, in M1 polarized macrophages . This leads to a dampening of M1 polarization of macrophages, which are a type of immune cell that can exacerbate inflammation when overly activated .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cassiaside C can be synthesized through various chemical reactions involving the glycosylation of toralactone. The synthetic route typically involves the use of glycosyl donors and acceptors under specific reaction conditions to form the glycosidic bond. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods: Industrial production of this compound involves the extraction and purification of the compound from the seeds of Cassia obtusifolia. The process includes steps such as solvent extraction, filtration, and chromatographic techniques to isolate and purify this compound. The use of advanced extraction technologies ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Cassiaside C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups in this compound.

    Substitution: Substitution reactions involve the use of nucleophiles or electrophiles to replace certain groups in the compound, often under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced biological activities. These derivatives are studied for their potential therapeutic applications.

Comparison with Similar Compounds

Cassiaside C is compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific glycosylation pattern and its ability to modulate multiple molecular pathways, making it a promising candidate for various therapeutic applications.

Properties

IUPAC Name

10-hydroxy-7-methoxy-3-methyl-9-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[g]isochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O15/c1-9-3-10-4-11-5-12(37-2)6-13(16(11)20(31)17(10)25(36)39-9)40-27-24(35)22(33)19(30)15(42-27)8-38-26-23(34)21(32)18(29)14(7-28)41-26/h3-6,14-15,18-19,21-24,26-35H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGJNKYTLIUCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cassiaside C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038550
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

119170-52-4
Record name Cassiaside C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038550
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

235 - 237 °C
Record name Cassiaside C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038550
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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